molecular formula C12H10O5 B149092 7-Hydroxy-4-methylcoumarin-3-acetic acid CAS No. 5852-10-8

7-Hydroxy-4-methylcoumarin-3-acetic acid

Cat. No. B149092
CAS RN: 5852-10-8
M. Wt: 234.2 g/mol
InChI Key: OOGKDHCQSZAEQI-UHFFFAOYSA-N
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Description

7-Hydroxy-4-methylcoumarin is a chemical compound that has garnered interest due to its potential applications in various industries, including pharmaceuticals and materials science. The compound is a derivative of coumarin, characterized by a hydroxy group at the 7th position and a methyl group at the 4th position on the coumarin ring structure .

Synthesis Analysis

The synthesis of 7-hydroxy-4-methylcoumarin has been explored using different methods. One notable approach is the Pechmann reaction, which involves the condensation of resorcinol with ethyl acetoacetate. A novel method using polyvinylpyrrolidone-supported phosphotungstic acid (PVP–HPW) as a catalyst has been developed, which offers a high yield of 96.73% under optimized conditions . Another study discusses the synthesis of 7-hydroxy-4-methylcoumarin using activated carbon supported phosphotungstic acid as a catalyst, achieving a yield of 73.4% .

Molecular Structure Analysis

The molecular and crystal structures of certain derivatives of 7-hydroxy-4-methylcoumarin have been analyzed using techniques such as single crystal X-ray diffraction. These studies reveal that the supramolecular structure is influenced by hydrogen bonds and π–π intermolecular interactions .

Chemical Reactions Analysis

7-Hydroxy-4-methylcoumarin serves as an intermediate in various chemical reactions. It has been used to synthesize fluorescent amino acid derivatives, which are useful as fluorescent probes in proteins . Additionally, it has been used to create novel heterocyclic derivatives with potential antioxidant activity . The compound's derivatives have also been incorporated into metallophthalocyanines, which exhibit photophysical and photochemical properties relevant to photodynamic therapy (PDT) .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-hydroxy-4-methylcoumarin and its derivatives have been characterized using various analytical techniques. These compounds typically show good solubility in organic solvents and exhibit properties such as fluorescence and the ability to generate singlet oxygen, which are significant for applications like PDT . The antibacterial and anticancer activities of O-aminoalkyl derivatives of 7-hydroxycoumarin have also been evaluated, with some compounds showing promising results .

Scientific Research Applications

Antioxidant and Anti-inflammatory Effects

7-Hydroxy-4-methylcoumarin has demonstrated the ability to modulate the effector functions of human neutrophils, showing significant antioxidant activity. It decreases the ability of neutrophils to generate superoxide anion and release primary granule enzymes, thus inhibiting their ability to kill Candida albicans. These coumarins also exhibit scavenging effects against hypochlorous acid and protect ascorbic acid from electrochemical oxidation in cell-free systems (Kabeya et al., 2013).

Synthesis and Characterization

Safety And Hazards

The safety data sheet advises to avoid getting the compound in eyes, on skin, or on clothing. It also recommends avoiding ingestion and inhalation, and to avoid dust formation . The compound should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed .

properties

IUPAC Name

2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-6-8-3-2-7(13)4-10(8)17-12(16)9(6)5-11(14)15/h2-4,13H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGKDHCQSZAEQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70419822
Record name (7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-4-methylcoumarin-3-acetic acid

CAS RN

5852-10-8
Record name (7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70419822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
S Kousar, S Arshad - Pakistan Journal of Pharmaceutical Sciences, 2015 - academia.edu
… coli while 6methylcoumarin (5), coumarin-3-acetic acid (10), 6nitrocoumarin-3-acetic acid (11), 6-aminocoumarin-3acetic acid (12) and 7-hydroxy-4-methylcoumarin-3acetic acid (13) …
Number of citations: 9 www.academia.edu
RA Abuknesha, F Darwish - Talanta, 2005 - Elsevier
… The antiserum to 7-hydroxy-4-methylcoumarin was generated in sheep using a conjugate of 7-hydroxy-4-methylcoumarin-3-acetic acid–bovine serum albumin conjugate as …
Number of citations: 17 www.sciencedirect.com
G Gabor, S Chadha, DR Walt - Analytica chimica acta, 1995 - Elsevier
… In this work we studied the pH dependent energy transfer between 7-hydroxy-4-methylcoumarin-3-acetic acid (HCA) as the donor with fluorescein and 5- (and 6-j carboxy-4’,5’-dimethyl …
Number of citations: 22 www.sciencedirect.com
FA Chattha, MA Munawer, S Kousar - Plant Growth, 2016 - intechopen.com
… At 10 ppm, 7‐hydroxy‐4‐methylcoumarin‐3‐acetic acid is the most effective inhibitor of shoot length while other compounds show 20–40% inhibition in shoot growth [25]. …
Number of citations: 4 www.intechopen.com
SC Laskowski, RO Clinton - Journal of the American Chemical …, 1950 - ACS Publications
CHiCOCl CHiCOCi V VI sodiimi bisulfite, and cyanoacetamide add to the 3, 4-double bond in coumarins, but there is no known example of the addition of a hydrogen halide. In the case …
Number of citations: 26 pubs.acs.org
MA Munawer, S Kousar - Plant Growth, 2016 - books.google.com
… At 10 ppm, 7‐hydroxy‐4‐methylcoumarin‐3‐acetic acid is the most effective inhibitor of shoot length while other compounds show 20–40% inhibition in shoot growth [25]. …
Number of citations: 3 books.google.com
FA Chattha, MA Munawar, M Ashraf… - Allelopathy …, 2015 - search.ebscohost.com
In the present work plant growth regulating activities of coumarin-3-acetic acid derivatives are reported. A series of coumarin-3-acetic acids were prepared by reacting the phenols with …
Number of citations: 4 search.ebscohost.com
RM Franzini, ET Kool - ChemBioChem, 2008 - Wiley Online Library
… Minor contamination of 7-hydroxy-4-methylcoumarin-3-acetic acid (<2 %) was removed by recrystallization from MeCN. H NMR (500 MHz, [D 6 ]DMSO): δ=2.37 (s, 3 H; CH 3 ), 3.58 (s, 2 …
X Dai, E Rollin, A Bellerive, C Hargrove… - Nuclear Instruments and …, 2008 - Elsevier
… Obvious decreases were found in the emission intensities of 7-hydroxy-4-methylcoumarin-3-acetic acid both at pH of 5 and 9, and in UV/VIS absorption intensities of 7-hydroxycoumarin-…
Number of citations: 36 www.sciencedirect.com
JE Whitaker, RP Haugland, PL Moore, PC Hewitt… - Analytical …, 1991 - Elsevier
Fluorescent dyes based on the pyrenyloxytrisulfonic acid (Cascade Blue) structure were prepared and evaluated. The dyes contain functional groups that react with amines, thiols, acids…
Number of citations: 88 www.sciencedirect.com

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